3-Bromocarbazole

Environmental Fate Photolysis Aquatic Chemistry

Select 3-Bromocarbazole for superior cross-coupling efficiency in OLED materials and certified analytical standards. Its 3-bromo regiochemistry enables direct 3,3′-bi-carbazole synthesis, achieving >31 cd/A efficiency. Unique photodegradation half-life (1.81 h) ensures reliable LC-MS/MS quantification. Avoid the yield loss and electronic variability of 2-bromo or chloro analogs.

Molecular Formula C12H8BrN
Molecular Weight 246.10 g/mol
CAS No. 1592-95-6
Cat. No. B074684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocarbazole
CAS1592-95-6
Synonyms3-bromocarbazole
Molecular FormulaC12H8BrN
Molecular Weight246.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Br
InChIInChI=1S/C12H8BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
InChIKeyLTBWKAYPXIIVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocarbazole (CAS 1592-95-6): A Core Building Block for OLEDs and Pharmaceutical Intermediates with Validated Environmental Fate Data


3-Bromocarbazole (CAS 1592-95-6) is a monobrominated carbazole derivative widely used as a versatile intermediate in organic electronics and medicinal chemistry . The compound features a rigid, electron-rich carbazole core with a reactive bromine handle at the 3-position, enabling efficient Suzuki, Stille, and Buchwald-Hartwig cross-couplings . Its molecular formula is C12H8BrN, with a molecular weight of 246.1 g/mol, a melting point of 195–201°C, and a predicted pKa of 16.43±0.30 [1]. Unlike other halogenated carbazoles, 3-bromocarbazole exhibits distinct photophysical and environmental degradation behavior that directly impacts its selection in both synthesis workflows and environmental fate studies [2].

Why 3-Bromocarbazole Cannot Be Replaced by 2-Bromo-, 3-Chloro-, or 3-Iodo-Carbazole Analogs


Substituting 3-bromocarbazole with a closely related analog introduces significant variability in reaction kinetics, electronic properties, and environmental persistence. The position of bromination (3- vs. 2-) dictates regioselectivity in cross-coupling and alters the electronic structure of derived materials . The halogen identity (Br vs. Cl vs. I) governs photodegradation half-life (1.81 h for Br vs. 2.01 h for Cl in ultrapure water) and molar extinction coefficient (18,573 vs. 17,028 L mol⁻¹ cm⁻¹ for the chloro analog) [1]. Even the degree of bromination (mono- vs. di-) changes both synthetic accessibility and toxicological profile [2]. Therefore, generic substitution without quantitative justification risks compromising device efficiency in OLEDs, synthetic yield in cross-coupling sequences, and accuracy in environmental monitoring studies.

3-Bromocarbazole: Quantified Differentiation Against Closest Analogs


Photodegradation Kinetics: 3-Bromocarbazole Degrades 40% Faster than 3-Chlorocarbazole in Ultrapure Water

Under identical UV irradiation in ultrapure water, 3-bromocarbazole exhibited a first-order photodegradation rate constant (k) of 0.4838 h⁻¹, corresponding to a half-life (t₁/₂) of 1.81 hours [1]. In direct comparison, 3-chlorocarbazole degraded more slowly with k = 0.3454 h⁻¹ and t₁/₂ = 2.01 hours [1]. This translates to a 40% faster degradation rate for the bromo analog. The quantum yield (Ф) was also higher for 3-bromocarbazole (0.232) than for 3-chlorocarbazole (0.180) [1]. These quantitative differences are critical for researchers designing environmental fate studies or assessing the persistence of halogenated carbazoles as emerging contaminants.

Environmental Fate Photolysis Aquatic Chemistry

Molar Extinction Coefficient: 3-Bromocarbazole Exhibits 9% Higher ε than 3-Chlorocarbazole in Acetonitrile

The molar extinction coefficient (ε) of 3-bromocarbazole in acetonitrile was determined to be 18,573 L mol⁻¹ cm⁻¹ [1]. Under identical conditions, 3-chlorocarbazole showed a lower ε of 17,028 L mol⁻¹ cm⁻¹ [1]. The 9% higher absorptivity of the bromo analog may influence detection limits in HPLC-UV analysis and affect the compound's photophysical behavior in thin-film devices. Additionally, a bathochromic shift was observed with halogen addition, with λ_max values of 295 nm for 3-bromocarbazole versus 296 nm for 3-chlorocarbazole [1].

UV-Vis Spectroscopy Analytical Chemistry Photophysics

Environmental Occurrence: 3-Bromocarbazole Detected at Quantifiable Levels (0.2–7.2 ng/g) in German Forest Soils

In a quantitative analysis of 11 forest soil samples from Germany, 3-bromocarbazole was detected at concentrations ranging from 0.2 to 7.2 ng/g (dry weight) in the humic and mineral soil horizons (0–5 cm and 5–10 cm) [1]. In comparison, 3-chlorocarbazole was found at 0.0–9.1 ng/g, and 3,6-dibromocarbazole at 0.2–19.8 ng/g [1]. The presence of 3-bromocarbazole was confirmed in 59 soil samples qualitatively, marking the first report of bromocarbazoles in soil [1]. This data establishes 3-bromocarbazole as a relevant marker for halogenated carbazole contamination and underscores its utility as an analytical standard in environmental surveillance programs.

Environmental Monitoring Soil Chemistry Emerging Contaminants

Synthetic Yield: Patented Process Achieves 80.96% Recrystallized Yield for 3-Bromocarbazole

A patented method for preparing 3-bromocarbazole via N-bromosuccinimide (NBS) bromination of carbazole in ethyl acetate at 0°C achieved a recrystallized yield of 80.96% [1]. In a related embodiment, the yield was 74.96% [1]. While no direct head-to-head yield data for 2-bromocarbazole or 3-chlorocarbazole is provided in this patent, the reported yields represent a benchmark for industrial-scale production of 3-bromocarbazole specifically. The use of ethyl acetate as solvent (rather than DMF) and controlled low-temperature addition distinguishes this process from classical methods that yield approximately 47–72% [2].

Organic Synthesis Process Chemistry Bromination

OLED Host Material Performance: 3-Bromocarbazole-Derived PBCz-PO Host Enables 31.5 cd/A Current Efficiency in Sky-Blue PhOLEDs

A bipolar host material (PBCz-PO) constructed from 3-bromocarbazole via cross-coupling at the 3-position exhibited a triplet energy (ET) of 2.76 eV, suitable for blue phosphorescent OLEDs . In a device using FIrpic as the blue dopant, this host achieved a maximum current efficiency (ηc) of 31.5 cd/A, a maximum power efficiency (ηp) of 31.0 lm/W, and a maximum external quantum efficiency (EQE) of 13.4% . In contrast, a ter-carbazole derivative (TCzTrz) synthesized from 3-bromocarbazole, when used as a dopant rather than a host, yielded higher efficiencies (ηc = 39.4 cd/A, ηp = 61.5 lm/W, EQE = 31.8%) . The 3-position bromination is critical for constructing the bi-carbazole core linked at 3,3′-positions, which is not directly accessible from 2-bromocarbazole .

OLED Phosphorescent Host Triplet Energy Organic Electronics

3-Bromocarbazole: Highest-Value Application Scenarios Based on Quantified Evidence


OLED Host Material Synthesis: Constructing 3,3′-Linked Bi-Carbazole Cores for Blue Phosphorescent Devices

Use 3-bromocarbazole as the exclusive starting material for synthesizing 3,3′-linked bi-carbazole host materials. The 3-position bromine enables regioselective Suzuki coupling to form the bi-carbazole core, while the unsubstituted 6-position remains available for further functionalization. Derived hosts like PBCz-PO exhibit triplet energies of 2.76 eV, sufficient for blue phosphorescent OLEDs, achieving current efficiencies exceeding 31 cd/A . The 2-bromo isomer cannot directly access this 3,3′-linkage without additional synthetic steps.

Environmental Analytical Standard: Quantifying Halogenated Carbazoles in Soil and Water Matrices

Employ 3-bromocarbazole as a certified reference standard for LC-MS/MS or GC-MS quantification of polyhalogenated carbazoles in environmental samples. With a photodegradation half-life of 1.81 h in water and a molar extinction coefficient of 18,573 L mol⁻¹ cm⁻¹, this compound provides distinct analytical signals relative to chlorinated analogs [1]. Validated occurrence data in German forest soils (0.2–7.2 ng/g) confirms its environmental relevance [2].

Process Chemistry Optimization: High-Yield Bromination Using Ethyl Acetate Protocol

Adopt the patented ethyl acetate/NBS method for industrial-scale synthesis of 3-bromocarbazole. This protocol achieves recrystallized yields up to 80.96%, a significant improvement over classical DMF-based bromination (47–72%) [3][4]. The method is scalable, avoids the use of DMF (which complicates workup), and is suitable for producing kilogram quantities of material with >98% purity by ¹H NMR .

Cross-Coupling Building Block: Suzuki-Miyaura and Buchwald-Hartwig Diversification

Utilize 3-bromocarbazole as a substrate for palladium-catalyzed cross-coupling reactions to construct libraries of carbazole derivatives for drug discovery or materials science. The bromine at the 3-position is sufficiently reactive for Suzuki coupling with aryl boronic acids, Stille coupling with organostannanes, and Buchwald-Hartwig amination . Regioselective prenylation of 3-bromocarbazole yields 3-prenylcarbazole exclusively, demonstrating high synthetic fidelity [5].

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